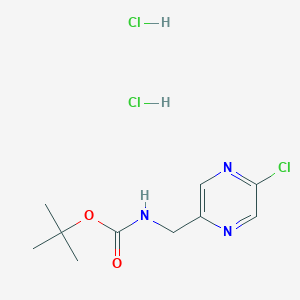
tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride: is an organic compound known for its diverse chemical and biological properties. It is often used in various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyrazines.
Oxidation Reactions: Products include pyrazine oxides.
Reduction Reactions: Products include pyrazine amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity makes it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-chloropyrazin-2-yl)carbamate
- tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
- tert-Butyl N-((5-chloropyrazin-2-yl)methyl)carbamate
Comparison: tert-Butyl ((5-chloropyrazin-2-yl)methyl)carbamate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct solubility and reactivity properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H16Cl3N3O2 |
|---|---|
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C10H14ClN3O2.2ClH/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7;;/h4,6H,5H2,1-3H3,(H,14,15);2*1H |
Clé InChI |
RXSGVSWOVJRCEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CN=C(C=N1)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
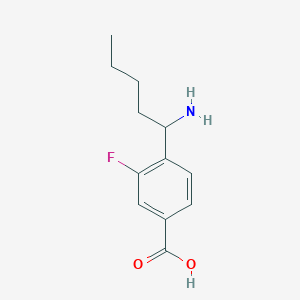
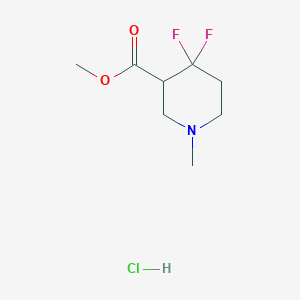

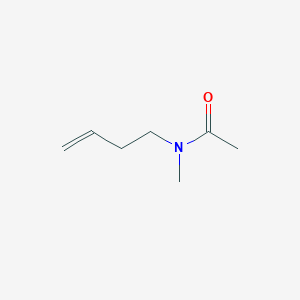
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
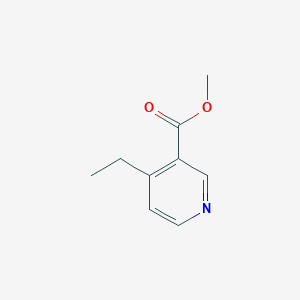
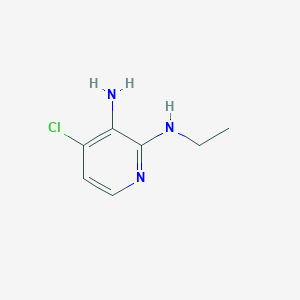
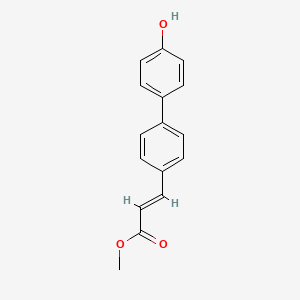
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

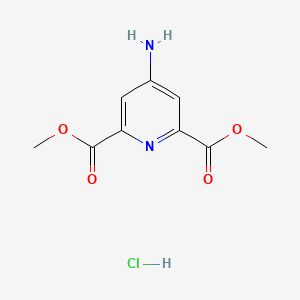
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
